Cas no 2171739-49-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid
- EN300-1489590
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid
- 2171739-49-2
-
- インチ: 1S/C25H29N3O5/c29-23(30)15-22(24(31)26-11-14-28-12-5-6-13-28)27-25(32)33-16-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,21-22H,5-6,11-16H2,(H,26,31)(H,27,32)(H,29,30)
- InChIKey: NVSPLYCYSUJYDR-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(=O)O)C(NCCN1CCCC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 451.21072103g/mol
- どういたいしつりょう: 451.21072103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 674
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 108Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1489590-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1489590-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1489590-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1489590-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1489590-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1489590-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1489590-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1489590-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1489590-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1489590-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}propanoic acid |
2171739-49-2 | 10g |
$14487.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acidに関する追加情報
Recent Advances in the Study of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid (CAS: 2171739-49-2)
The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid (CAS: 2171739-49-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrolidine moiety, has shown promising applications in peptide synthesis and drug development. Recent studies have focused on its role as a building block for novel therapeutics, particularly in the context of targeted drug delivery and enzyme inhibition.
One of the key areas of investigation has been the compound's utility in solid-phase peptide synthesis (SPPS). Researchers have demonstrated that the Fmoc-protected amino acid derivative can be efficiently incorporated into peptide chains, offering advantages in terms of yield and purity. The pyrrolidine moiety, known for its conformational flexibility, has been implicated in enhancing the bioavailability and metabolic stability of peptide-based drugs. These findings underscore the potential of 2171739-49-2 as a versatile tool in the development of next-generation biopharmaceuticals.
In a recent study published in the Journal of Medicinal Chemistry, scientists explored the inhibitory effects of derivatives of 2171739-49-2 on specific enzymes involved in inflammatory pathways. The results indicated that the compound's unique structure allows for selective binding to enzyme active sites, thereby modulating their activity. This discovery opens new avenues for the design of anti-inflammatory agents with improved specificity and reduced side effects. Further mechanistic studies are underway to elucidate the precise interactions between the compound and its molecular targets.
Another noteworthy development is the application of 2171739-49-2 in the synthesis of peptide-drug conjugates (PDCs). These hybrid molecules combine the targeting capabilities of peptides with the therapeutic potency of small-molecule drugs. Recent preclinical trials have shown that PDCs incorporating 2171739-49-2 exhibit enhanced tumor penetration and reduced off-target effects, making them promising candidates for cancer therapy. Researchers are now optimizing the pharmacokinetic properties of these conjugates to improve their clinical efficacy.
Despite these advancements, challenges remain in the large-scale production and formulation of 2171739-49-2-based therapeutics. Issues such as solubility and stability under physiological conditions need to be addressed to facilitate translational research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive progress in this area, with several patents already filed for novel formulations and synthetic methods.
In conclusion, the compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid (CAS: 2171739-49-2) represents a valuable asset in the toolkit of modern drug discovery. Its multifaceted applications, from peptide synthesis to enzyme inhibition and targeted therapy, highlight its potential to address unmet medical needs. Future research will likely focus on expanding its therapeutic scope and overcoming existing limitations, paving the way for its clinical adoption.
2171739-49-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid) 関連製品
- 2580099-92-7(rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate)
- 1448043-37-5(N-(4-{(furan-3-yl)methyl2-(thiophen-2-yl)ethylsulfamoyl}-3-methylphenyl)acetamide)
- 2228716-54-7(3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol)
- 1209587-37-0(4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)
- 872509-56-3(2,6-dichloro-3,5-dimethoxyaniline)
- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)
- 2185980-72-5(1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one)
- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)
- 77366-70-2(6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)



